molecular formula C7H4BrNO4 B098254 3-Bromo-2-hydroxy-5-nitrobenzaldehyde CAS No. 16789-84-7

3-Bromo-2-hydroxy-5-nitrobenzaldehyde

Cat. No.: B098254
CAS No.: 16789-84-7
M. Wt: 246.01 g/mol
InChI Key: BESBCGANGAEHPM-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 and a molecular weight of 246.015 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde typically involves the bromination of 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient brominating agents, optimized reaction conditions, and purification techniques to obtain high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-bromo-2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESBCGANGAEHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333964
Record name 3-Bromo-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16789-84-7
Record name 3-Bromo-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde in the research presented?

A1: this compound serves as a crucial building block in synthesizing disulfide derivatives investigated for their antibacterial properties [, ]. Researchers used it in a condensation reaction with 2-(2-(2-aminophenyl)disulfanyl)benzeneamine to create a novel disulfide compound. This compound, along with others synthesized using similar methods, exhibited promising interactions with bacterial targets.

Q2: How do the synthesized disulfide derivatives, incorporating this compound, potentially exert their antibacterial effects?

A2: Molecular docking studies revealed that the disulfide derivatives, including the one incorporating this compound, demonstrate high binding affinity for two critical bacterial targets: Penicillin Binding Protein 4 (PBP4) and the E. coli DNA Gyrase B ATPase domain [, ]. PBP4 plays a vital role in bacterial cell wall synthesis, while DNA Gyrase is essential for bacterial DNA replication. By binding to these targets, these compounds could potentially inhibit bacterial growth and proliferation.

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